![molecular formula C21H18F2N6O2S B4374300 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4374300.png)
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyclopropyl and difluoromethyl groups, and finally the attachment of the carboxamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and purification techniques. The scalability of the synthesis is also a critical factor, requiring careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It may be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- 5-cyclopropyl-7-(fluoromethyl)-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 5-cyclopropyl-7-(methyl)-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2S/c1-9-25-20-16(11-3-2-4-15(11)32-20)21(31)28(9)27-19(30)12-8-24-29-14(17(22)23)7-13(10-5-6-10)26-18(12)29/h7-8,10,17H,2-6H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZXNYZERXUUOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1NC(=O)C4=C5N=C(C=C(N5N=C4)C(F)F)C6CC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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